

# Application Note: UPLC Analysis for the Quantification of Ceftazidime Isomers

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## Compound of Interest

Compound Name: *delta*-2-Ceftazidime

Cat. No.: B193858

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## Abstract

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of ceftazidime and its critical isomers, including the  $\Delta^2$ -isomer and the E-isomer. Ceftazidime, a third-generation cephalosporin, can undergo isomerization, leading to the formation of biologically inactive or less active isomers.<sup>[1]</sup> The  $\Delta^2$ -isomer is a common degradation product formed by the migration of the double bond in the dihydrothiazine ring.<sup>[1][2]</sup> The E-isomer is a process-related impurity that can also form under acidic conditions or upon exposure to light. Accurate quantification of these isomers is crucial for ensuring the quality, safety, and efficacy of ceftazidime drug products. This UPLC method provides a rapid and efficient means for baseline separation and quantification of ceftazidime and its isomers, making it suitable for routine quality control and stability studies.

## Introduction

Ceftazidime is a broad-spectrum  $\beta$ -lactam antibiotic used in the treatment of various bacterial infections. The presence of impurities and degradation products, including isomers, can impact the therapeutic efficacy and safety of the drug. The primary isomers of concern are the  $\Delta^2$ -ceftazidime isomer and the E-isomer of ceftazidime. The  $\Delta^2$ -isomer is known to be antibacterially inactive.<sup>[1]</sup> Similarly, the E-isomer of cephalosporins has been reported to be significantly less active than the therapeutic Z-isomer. Therefore, regulatory agencies require strict control over the levels of these isomers in ceftazidime formulations.

This application note presents a stability-indicating UPLC method that can effectively separate and quantify ceftazidime from its  $\Delta^2$  and E-isomers. The method is validated to be linear, accurate, precise, and specific for its intended purpose.

## Experimental

### Instrumentation and Consumables

- UPLC System: Waters ACQUITY UPLC H-Class System or equivalent
- Detector: ACQUITY UPLC Photodiode Array (PDA) Detector
- Column: ACQUITY UPLC BEH C18, 1.7  $\mu$ m, 2.1 x 100 mm
- Vials: 12 x 32 mm screw neck vials, certified for UPLC
- Pipettes and Tips: Calibrated micropipettes and high-quality tips
- Volumetric flasks: Class A

## Reagents and Standards

- Ceftazidime Reference Standard
- Ceftazidime  $\Delta^2$ -isomer Reference Standard
- Ceftazidime E-isomer Reference Standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Ammonium Acetate, analytical grade
- Formic Acid, analytical grade
- Purified water (18.2 M $\Omega$ ·cm)

## Chromatographic Conditions

Parameter	Setting
Column	ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm
Mobile Phase A	10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient Program	Time (min)
Injection Volume	2.0 $\mu$ L
Column Temperature	35 °C
Detection	255 nm
Run Time	12 minutes

## Protocols

### Standard Solution Preparation

- Ceftazidime Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 25 mg of Ceftazidime Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
- Isomer Stock Solution (100  $\mu$ g/mL): Accurately weigh approximately 2.5 mg each of the  $\Delta^2$ -isomer and E-isomer Reference Standards and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
- Working Standard Solution: Prepare a mixed working standard solution containing 100  $\mu$ g/mL of ceftazidime and 10  $\mu$ g/mL of each isomer by appropriately diluting the stock solutions with Mobile Phase A.

### Sample Preparation

- For Drug Substance: Accurately weigh approximately 25 mg of the ceftazidime sample and prepare a 1000  $\mu\text{g}/\text{mL}$  solution in Mobile Phase A.
- For Drug Product (e.g., Powder for Injection): Reconstitute the vial with a known volume of sterile water. Further dilute an aliquot of the reconstituted solution with Mobile Phase A to a final nominal concentration of 1000  $\mu\text{g}/\text{mL}$  of ceftazidime.
- Filter all sample solutions through a 0.22  $\mu\text{m}$  PVDF syringe filter prior to injection.

## Results and Discussion

The developed UPLC method provides excellent separation of ceftazidime from its  $\Delta^2$  and E-isomers. A representative chromatogram is shown in Figure 1. The retention times for the compounds are approximately 4.5 minutes for the  $\Delta^2$ -isomer, 5.2 minutes for ceftazidime, and 5.8 minutes for the E-isomer.

## Method Validation

The method was validated for specificity, linearity, accuracy, precision, and limits of detection and quantification.

**Specificity:** The method was found to be specific for the analysis of ceftazidime and its isomers. Forced degradation studies were conducted under acidic, basic, oxidative, and photolytic conditions. The degradation products did not interfere with the quantification of ceftazidime or its isomers, demonstrating the stability-indicating nature of the method.

**Linearity:** The linearity of the method was evaluated by analyzing a series of solutions containing ceftazidime and its isomers at different concentrations. The correlation coefficients ( $r^2$ ) were consistently greater than 0.999 for all analytes.

Analyte	Range ( $\mu\text{g}/\text{mL}$ )	Correlation Coefficient ( $r^2$ )
Ceftazidime	10 - 200	> 0.999
$\Delta^2$ -isomer	0.5 - 20	> 0.999
E-isomer	0.5 - 20	> 0.999

Accuracy: The accuracy of the method was determined by spike recovery studies at three concentration levels. The mean recovery for all analytes was within the range of 98.0% to 102.0%.

Analyte	Spike Level	Mean Recovery (%)	%RSD
Ceftazidime	80%, 100%, 120%	99.5 - 101.2	< 2.0
Δ <sup>2</sup> -isomer	80%, 100%, 120%	98.9 - 101.8	< 2.0
E-isomer	80%, 100%, 120%	99.2 - 101.5	< 2.0

Precision: The precision of the method was evaluated by analyzing six replicate preparations of a standard solution. The relative standard deviation (%RSD) for the peak areas of all analytes was less than 2.0%.

Analyte	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Ceftazidime	< 1.0	< 1.5
Δ <sup>2</sup> -isomer	< 1.5	< 2.0
E-isomer	< 1.5	< 2.0

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

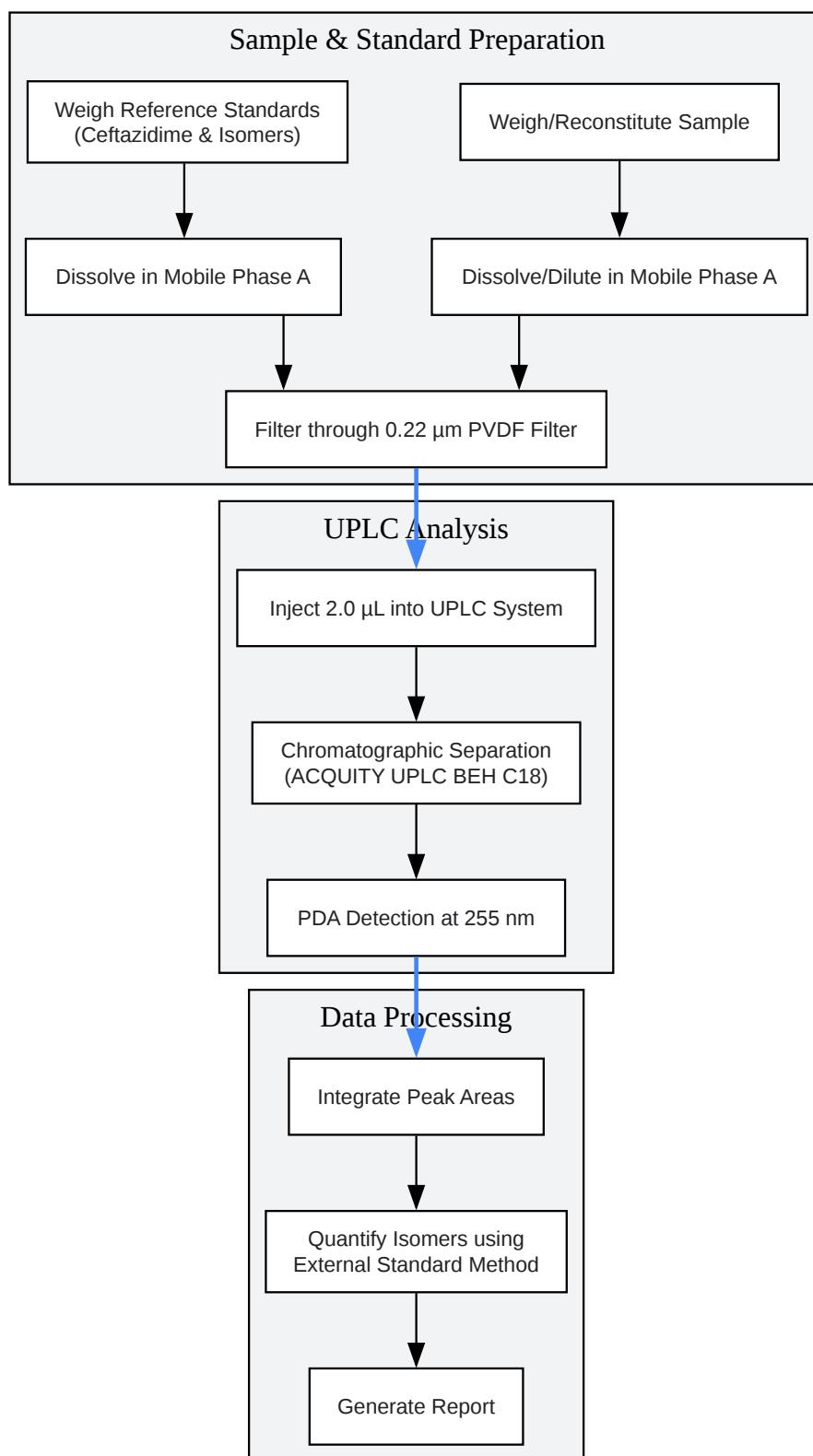
Analyte	LOD (µg/mL)	LOQ (µg/mL)
Δ <sup>2</sup> -isomer	0.1	0.3
E-isomer	0.1	0.3

## Conclusion

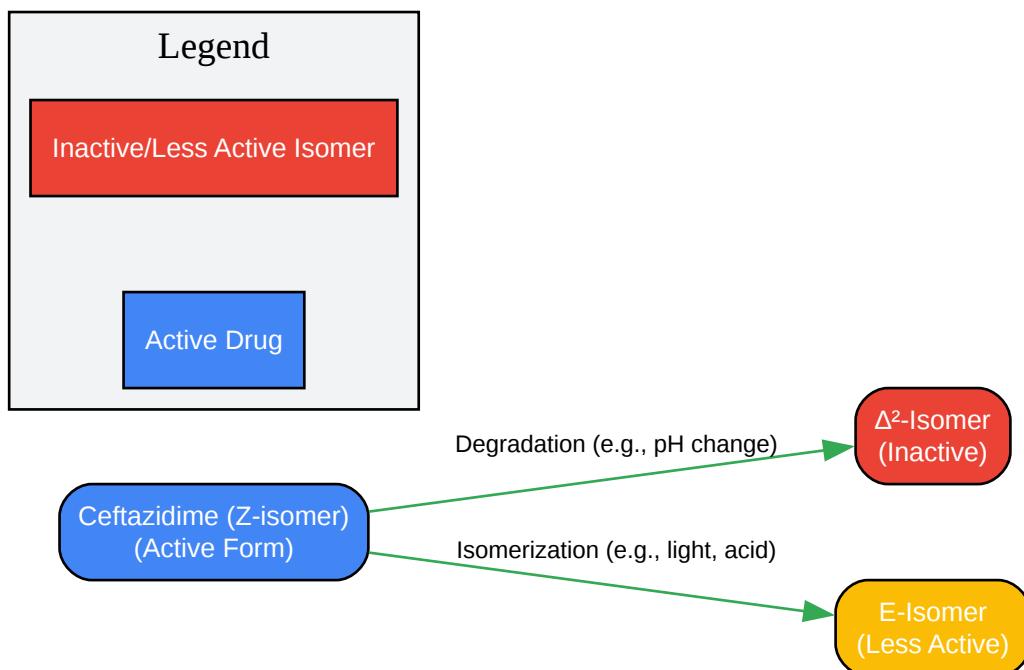
The UPLC method described in this application note is rapid, sensitive, accurate, and precise for the quantification of ceftazidime and its Δ<sup>2</sup> and E-isomers. The method is stability-indicating

and can be readily implemented in a quality control laboratory for the routine analysis of ceftazidime drug substance and drug product, as well as for stability studies.

## Visualizations

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Caption: Experimental workflow for UPLC analysis of ceftazidime isomers.

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Caption: Logical relationship of ceftazidime and its isomers.

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## References

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